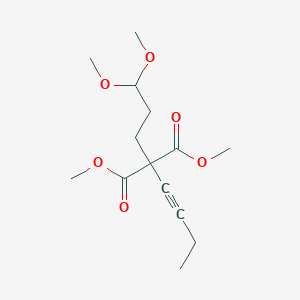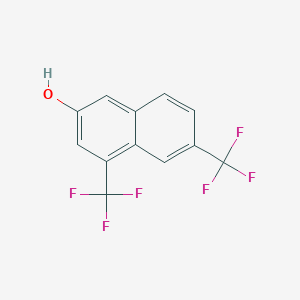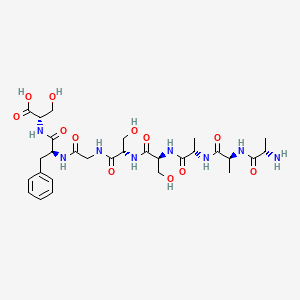
2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-: is a chemical compound with the molecular formula C13H10O5 It is a derivative of 2,5-furandione, where one of the hydrogen atoms is replaced by a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- typically involves the reaction of 2,5-furandione with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the benzoyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- is used in the production of polymers and resins. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)- involves its interaction with specific molecular targets such as enzymes and receptors. The benzoyloxy group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of these pathways, resulting in various biological outcomes.
Comparison with Similar Compounds
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)-
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Comparison:
- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)- and 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- have two benzoyloxy groups, making them more reactive and versatile in chemical reactions compared to 2,5-Furandione, 3-(benzoyloxy)dihydro-, (3S)-.
- The presence of additional benzoyloxy groups in these compounds enhances their potential applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
671223-71-5 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
[(3S)-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C11H8O5/c12-9-6-8(11(14)16-9)15-10(13)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI Key |
XJANIBWUPSMBBJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)OC1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


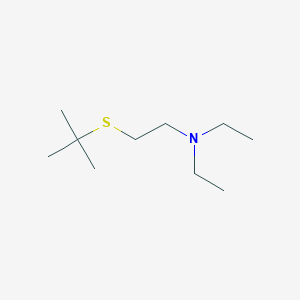
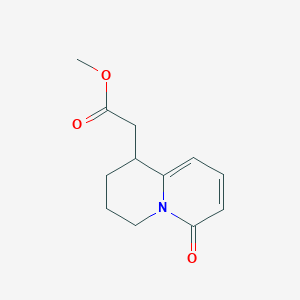

diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
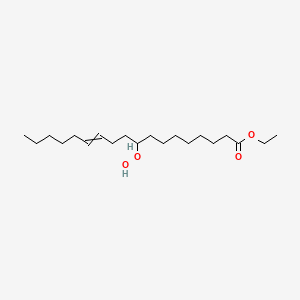
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
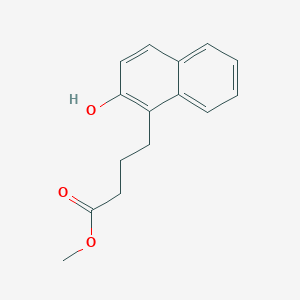
![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)

